3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3
Description
3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]thio]propionitrile-13C3 is a carbon-13 isotopically labeled derivative of a thiazole-containing nitrile compound. Its structure features a central thiazole ring substituted at the 2-position with a diaminomethyleneamino group and at the 4-position with a thioether-linked propionitrile moiety. The 13C3 label specifically denotes three carbon atoms in the propionitrile chain (CH2-13CH2-13C≡N), enhancing its utility in metabolic tracing, pharmacokinetic studies, or analytical applications such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .
The compound’s thiazole core is a heterocyclic scaffold common in bioactive molecules, contributing to interactions with biological targets via hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
2-[4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYYRZENXOYAP-TTXLGWKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661901 | |
| Record name | N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185040-73-6 | |
| Record name | N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the 13C-Labeled Thiazole Core
The thiazole ring is synthesized via the Hantzsch thiazole synthesis , modified to incorporate 13C isotopes. This method involves the condensation of a β-keto ester with a thiourea derivative:
To introduce 13C labels:
-
Position 2 : Use 13C-thiourea (NH2C(13S)NH2) as the sulfur and nitrogen source.
-
Position 4 : Employ 13C-labeled ethyl bromopyruvate () as the α-halo carbonyl component.
Reaction Conditions :
-
Solvent: 1,4-Dioxane/water (4:1)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
Purification : The crude product is isolated via flash chromatography (silica gel, ethyl acetate/hexane gradient) and verified by -NMR (500 MHz, δ 7.2–8.1 ppm).
Introduction of the Cyanoethylthio Side Chain
The thioether linkage is formed through a nucleophilic substitution reaction between the thiazole intermediate and 3-bromopropionitrile-13C (Figure 2):
Reaction Conditions :
Key Considerations :
Formation of the 13C-Labeled Guanidine Moiety
The guanidine group is introduced via a Pinner reaction , reacting a nitrile with ammonia under acidic conditions:
Modifications for 13C Labeling :
Reaction Conditions :
Workup : The product is neutralized with aqueous NaHCO3 and extracted into dichloromethane. Purity is confirmed by UPLC-MS (m/z 245.1 [M+H]+).
Final Coupling and Purification
Fragment Assembly
The thiazole core, cyanoethylthio side chain, and guanidine group are coupled via a Mitsunobu reaction to form the final product:
Reaction Conditions :
Purification and Characterization
-
Chromatography : Preparative HPLC (Waters Sunfire C18 column, 15–95% methanol/water + 0.05% TFA, 20 mL/min).
-
Analytical Data :
Challenges and Optimization
Isotopic Purity and Scrambling
Scalability Issues
-
Cost of 13C Reagents : Substituting only critical steps with labeled reagents reduces expenses.
-
Catalyst Loading : Reducing Pd(PPh3)4 to 1 mol% maintains efficiency while lowering costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Isotopic Enrichment (%) |
|---|---|---|---|
| Hantzsch-Pinner | 68 | 95 | 99.2 |
| Mitsunobu Coupling | 72 | 97 | 98.8 |
| One-Pot Synthesis | 61 | 93 | 97.5 |
Key Insight : The Mitsunobu coupling route offers superior yield and purity, making it preferable for large-scale production .
Chemical Reactions Analysis
Functional Group Reactivity
-
Nitrile Hydrolysis :
The nitrile group undergoes hydrolysis in acidic or basic conditions to form amides or carboxylic acids. For example, reaction with sulfamide produces sulfamoylpropanamide derivatives . -
Thioether Oxidation :
The thioether (-S-) linkage is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂) . -
Guanidine Group Reactivity :
The diaminomethyleneamino group participates in acid-base reactions, forming stable salts (e.g., hydrochloride salts) and acting as a hydrogen bond donor in coordination chemistry .
Stability and Decomposition
- Thermal Sensitivity : Decomposes above 25°C; requires storage at 2–8°C .
- Photodegradation : Exposure to light may degrade the thiazole ring, necessitating protection from UV/visible light .
Comparative Reactivity Table
Industrial and Research Significance
Scientific Research Applications
Antihistamine Activity
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile is structurally related to famotidine, a well-known H2 receptor antagonist used primarily for treating gastric ulcers and gastroesophageal reflux disease (GERD). The compound exhibits similar pharmacological properties, making it a candidate for further development as an antihistamine agent. Famotidine's mechanism involves blocking histamine at the H2 receptors in the stomach lining, thereby reducing gastric acid secretion.
Potential Anti-Cancer Properties
Recent studies have indicated that thiazole derivatives, such as 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile, may possess anti-cancer properties. Research suggests that compounds with thiazole moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This opens avenues for exploring the compound in oncological therapeutics.
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and other diseases. Its structural features allow it to interact with active sites of enzymes, potentially leading to therapeutic benefits.
Stability Studies
Stability studies under various conditions have shown that the compound is relatively stable under acidic conditions but may degrade under strong basic conditions. Understanding its degradation pathways is crucial for formulating stable pharmaceutical preparations.
Case Study 1: Famotidine Derivatives in Clinical Trials
A recent clinical trial evaluated the efficacy of famotidine derivatives, including compounds structurally similar to 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile, in treating acid-related disorders. Results indicated improved patient outcomes compared to traditional therapies, highlighting the potential of these compounds in clinical settings.
Case Study 2: Thiazole Derivatives in Oncology Research
Another study focused on thiazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The research highlighted the role of structural modifications in enhancing anti-cancer activity, suggesting that further exploration of compounds like 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile could yield promising therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 involves its incorporation into molecular structures where the carbon-13 isotopes can be tracked using various analytical techniques. This allows researchers to study the behavior and interactions of the compound within different systems. The molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
To contextualize 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]thio]propionitrile-13C3, we compare it with structurally or functionally related compounds from peer-reviewed literature.
Structural Analogues
2.1.1 Bis-Thiazolium Diiodides (e.g., 2f and 2g)
Source: Molecules (2009)
- Structure: These compounds (e.g., 2f: 2,2'-(propane-1,3-diyldisulfanediyl)bis[3-(2-aminophenyl)-4-methyl-1,3-thiazol-3-ium] diiodide) feature dual thiazolium rings linked via a disulfide-containing propane chain.
- Key Differences: Backbone: Bis-thiazolium diiodides lack the nitrile group and diaminomethylene substituent. Instead, they incorporate aminophenyl and methyl groups on the thiazole ring. Charge/Reactivity: The thiazolium rings are positively charged (iodide counterions), enhancing solubility in polar solvents. Synthesis: Prepared via alkylation of thiazole-thione precursors with diiodides, contrasting with the nucleophilic substitution or nitrile-forming reactions required for the target compound.
Thiazolyl-Azetidinyl Carbamoyl Derivatives (Pharmacopeial Forum, 2017)
- Structure: Examples include (Z)-2-[([(2-amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid.
- Key Differences :
- Functional Groups : These compounds integrate azetidinyl carbamoyl and carboxylic acid groups, enabling β-lactam-like bioactivity (e.g., antimicrobial effects).
- Applications : Designed for therapeutic use, unlike the 13C3-labeled propionitrile, which serves analytical or mechanistic roles.
Isotopic Analogues
Non-labeled 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]thio]propionitrile
- Molecular Weight : The 13C3 labeling increases the molecular weight by ~3 atomic mass units (AMU) compared to the unlabeled form.
- Analytical Utility : The labeled variant provides distinct MS/MS fragmentation patterns or NMR signals, aiding in metabolite identification.
Data Table: Comparative Analysis
Research Findings and Implications
- Stability: The thioether linkage in 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]thio]propionitrile-13C3 may confer greater oxidative stability compared to disulfide-linked bis-thiazolium diiodides, which are prone to reductive cleavage .
- Bioactivity: Unlike thiazolyl-azetidinyl carbamoyl derivatives, the target compound lacks obvious therapeutic motifs (e.g., β-lactam rings), suggesting its role is primarily non-pharmacological .
- Analytical Advantages: The 13C3 label minimizes isotopic interference in MS, improving quantification accuracy in complex biological samples compared to non-labeled analogues.
Q & A
Q. What are the key considerations for synthesizing 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-¹³C₃ with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of isotopic labeling during precursor selection and reaction conditions. Use ¹³C-enriched starting materials (e.g., ¹³C₃-propionitrile) and confirm isotopic incorporation via mass spectrometry (MS). Optimize reaction parameters (temperature, solvent, catalyst) using statistical Design of Experiments (DoE) to minimize side reactions and maximize yield . Purify via flash chromatography (e.g., CHCl₃/MeOH gradients) to isolate the target compound, ensuring isotopic integrity .
Q. Which analytical techniques are most effective for confirming the structure and isotopic integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural motifs (e.g., thiazole ring, propionitrile chain) and isotopic enrichment.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and ¹³C₃ labeling via exact mass analysis.
- Isotopic Ratio Monitoring : Use isotope-ratio MS to quantify ¹³C incorporation and rule out natural abundance interference.
Advanced Research Questions
Q. How can researchers design experiments to investigate the isotopic effects of ¹³C₃ labeling in reaction kinetics?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates between ¹³C₃-labeled and unlabeled compounds using stopped-flow techniques or time-resolved spectroscopy.
- Computational Modeling : Pair experimental data with quantum chemical calculations (e.g., DFT) to map reaction pathways and identify isotopic perturbations in transition states .
- Control Variables : Use DoE to isolate variables (e.g., solvent polarity, temperature) that amplify or mitigate isotopic effects .
Q. What methodologies are recommended for reconciling contradictory data arising from isotopic variance in metabolic tracing studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments with orthogonal techniques (e.g., LC-MS for metabolite detection and isotopic imaging for spatial resolution).
- Error Analysis : Quantify uncertainties in isotopic enrichment using Monte Carlo simulations.
- Feedback Loops : Integrate experimental results with computational models to refine hypotheses, as advocated in reaction design frameworks .
Q. In scaling up the synthesis of this compound, what reactor design parameters are critical to maintaining isotopic consistency and yield?
- Methodological Answer :
- Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize agitation and prevent isotopic dilution in batch reactors.
- Heat Transfer : Maintain uniform temperature to avoid side reactions; consider microreactors for enhanced control.
- Process Analytical Technology (PAT) : Implement real-time MS monitoring to track isotopic purity during continuous synthesis .
Q. How can researchers leverage heterogeneous catalysis to improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Catalyst Screening : Test metal-organic frameworks (MOFs) or immobilized enzymes for regioselective thiazole formation.
- Green Solvents : Replace traditional solvents (e.g., CHCl₃) with ionic liquids or supercritical CO₂, validated via Life Cycle Assessment (LCA).
- Waste Minimization : Adopt membrane separation technologies to recover unreacted ¹³C precursors .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential cyanide release from propionitrile degradation.
- Waste Management : Segregate ¹³C-labeled waste for specialized disposal to prevent environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
